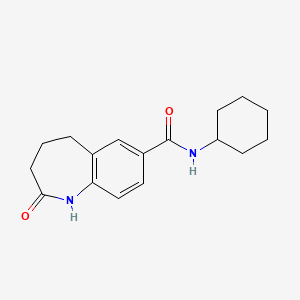
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, commonly known as TMD or TEMPO, is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is widely used as a catalyst and an oxidizing agent in various chemical reactions.
Mecanismo De Acción
TMD acts as a catalyst in various chemical reactions by undergoing a reversible oxidation-reduction cycle. It can also act as an oxidizing agent by transferring an oxygen atom to the substrate. TMD is a stable free radical compound, and its radical nature is responsible for its unique properties.
Biochemical and Physiological Effects:
TMD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TMD has been investigated for its potential use in the treatment of various diseases, including Parkinson's disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMD is a stable free radical compound and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions.
Direcciones Futuras
There are several future directions for the research and application of TMD. One area of interest is the use of TMD as a catalyst in the synthesis of pharmaceuticals and natural products. Another area of interest is the investigation of TMD's potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new TMD derivatives with improved properties and applications.
Conclusion:
In conclusion, TMD is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used as a catalyst and an oxidizing agent in various chemical reactions. TMD has potential therapeutic applications in the treatment of various diseases and has been investigated for its antioxidant and anti-inflammatory properties. Despite its advantages, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions. There are several future directions for the research and application of TMD, including the development of new TMD derivatives and the investigation of its potential therapeutic applications.
Métodos De Síntesis
TMD can be synthesized through the reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with N-oxyl-2,2,6,6-tetramethylpiperidine in the presence of a base. The reaction yields TMD as a stable free radical compound.
Aplicaciones Científicas De Investigación
TMD has a wide range of applications in scientific research. It is primarily used as a catalyst in various chemical reactions, including oxidation, epoxidation, and dehydrogenation. TMD can also be used as an oxidizing agent in the synthesis of organic compounds. It has been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Propiedades
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)9-12(10-18(3,4)20-17)19-16(21)15-11-22-13-7-5-6-8-14(13)23-15/h5-8,12,15,20H,9-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLGXASWHRZZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)

![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)

![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)
